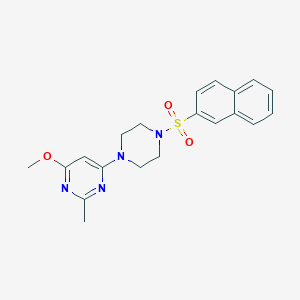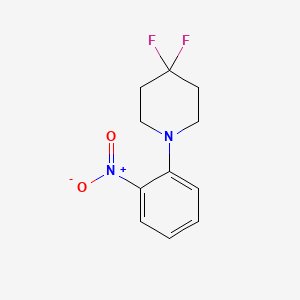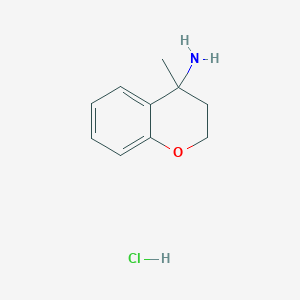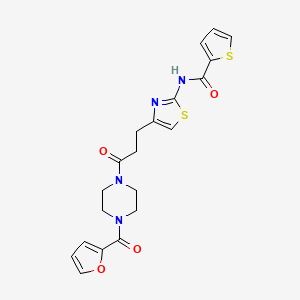
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus Kinase (JAK) inhibitors. It was first synthesized in 2005 by Pfizer, Inc. and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which regulate the immune response and inflammation. 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide inhibits the activity of JAK enzymes, thereby reducing the production of pro-inflammatory cytokines and inhibiting the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been shown to have significant anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α. It also inhibits the activation and proliferation of immune cells such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit the immune response and inflammation. However, it also has some limitations, including its potential toxicity and off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, including:
1. Further studies on its efficacy and safety in various diseases, including autoimmune diseases, cancer, and infectious diseases.
2. Development of new JAK inhibitors with improved selectivity and reduced toxicity.
3. Exploration of the potential use of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide in combination with other drugs for synergistic effects.
4. Investigation of the role of JAK enzymes in various physiological processes and diseases.
5. Development of new methods for the synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide and other JAK inhibitors.
In conclusion, 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in the immune response and inflammation. Further research is needed to fully understand its efficacy and safety in various diseases and to develop new JAK inhibitors with improved selectivity and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide involves a series of chemical reactions starting from 2-chloro-4-methylpyridine. The compound is first converted to 2-chloro-4-methylpyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form 2-chloro-4-methylpyridine-3-sulfonyl chloride. Finally, this compound is reacted with 2-chloro-4-methylphenylamine to yield 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a key role in the immune response and inflammation.
Propiedades
IUPAC Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-4-5-10(9(13)7-8)16-19(17,18)11-3-2-6-15-12(11)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUABTGHKMJQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)
![N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780143.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780146.png)
![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)






![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B2780159.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)